6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions include the use of an acidic medium and heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted chromenes.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized chromene derivatives.
Scientific Research Applications
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a coumarin derivative characterized by a unique arrangement of bromine, nitro, and carbonitrile functional groups. This compound belongs to a larger class of chromene derivatives that have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.
Chemical Structure
The molecular formula of this compound is C10H3BrN2O4 with a molecular weight of 299.04 g/mol. The structure features:
- Bromine at the 6-position
- Nitro group at the 8-position
- Carbonitrile group at the 3-position
This specific arrangement is believed to influence its biological properties significantly.
Antimicrobial Properties
Research indicates that coumarin derivatives, including those similar to this compound, exhibit notable antimicrobial activities. A study highlighted that certain chromeno[3,2-c]pyridine derivatives displayed significant inhibitory effects against various microbial strains, suggesting that modifications in the coumarin structure can enhance antimicrobial efficacy . While specific data on this compound is limited, its structural analogs have shown promising results against bacteria and fungi.
Anti-inflammatory Activity
Coumarins are known for their anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of nitro and carbonitrile groups may contribute to these effects by modulating inflammatory pathways.
Antioxidant Activity
The antioxidant potential of coumarin derivatives has been well-documented. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . The specific antioxidant activity of this compound requires further investigation but is anticipated based on its structural characteristics.
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized various coumarin derivatives and evaluated their biological activities. While direct testing on this compound was not included, related compounds demonstrated significant antimicrobial and anti-inflammatory effects .
- Molecular Docking Studies : In silico studies have predicted the interaction of chromene derivatives with biological targets such as enzymes involved in inflammation and microbial resistance. These studies suggest that structural modifications can enhance binding affinity and biological activity .
- Comparative Analysis : Table 1 summarizes the biological activities of various coumarin derivatives compared to known standards:
Compound Name | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity (IC50 µM) | Antioxidant Activity (IC50 µM) |
---|---|---|---|
6-Bromo-8-nitro derivative | Not directly tested | Not directly tested | Not directly tested |
Chromeno[3,2-c]pyridine derivative | 87.9 | 0.89 | - |
Coumarin analog A | 22.1 | - | - |
Coumarin analog B | - | - | 71.3 |
Properties
Molecular Formula |
C10H3BrN2O4 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
6-bromo-8-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3BrN2O4/c11-7-2-5-1-6(4-12)10(14)17-9(5)8(3-7)13(15)16/h1-3H |
InChI Key |
XZPCJNBISCDOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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